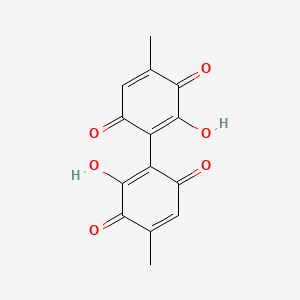
Phenicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenicin is a natural product found in Talaromyces ruber and Penicillium phoeniceum with data available.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Properties
Phenicin has been studied for its antimicrobial effects, particularly against a range of bacteria and fungi. Research indicates that this compound exhibits significant antibacterial activity, making it a candidate for developing new antibiotics. A study found that this compound derivatives demonstrated enhanced activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .
Anticancer Activity
Recent investigations have also highlighted the anticancer properties of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species, which leads to cellular stress and ultimately cell death . These findings suggest that this compound could be further explored as a therapeutic agent in oncology.
Biochemistry
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, its inhibitory effects on cytochrome P450 enzymes have implications for drug metabolism and toxicity. Understanding how this compound interacts with these enzymes can aid in predicting drug interactions and optimizing pharmacotherapy .
Molecular Probes
Due to its fluorescent properties, this compound is being investigated as a molecular probe in biochemical assays. Its ability to selectively bind to specific biomolecules allows for the visualization of cellular processes in real-time, providing insights into cellular dynamics and disease mechanisms .
Material Science
Polymer Production
This compound derivatives are being explored for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing high-performance materials for industrial applications .
Nanotechnology
In nanotechnology, this compound has been utilized to create nanoscale materials with specific functionalities. For instance, this compound-based nanoparticles have shown promise as drug delivery systems, capable of targeting specific tissues while minimizing side effects associated with conventional therapies .
Case Studies
特性
CAS番号 |
128-68-7 |
|---|---|
分子式 |
C14H10O6 |
分子量 |
0 |
IUPAC名 |
3-hydroxy-2-(2-hydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H10O6/c1-5-3-7(15)9(13(19)11(5)17)10-8(16)4-6(2)12(18)14(10)20/h3-4,19-20H,1-2H3 |
SMILES |
CC1=CC(=O)C(=C(C1=O)O)C2=C(C(=O)C(=CC2=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















